5'-Chlorospiro[cyclohexane-1,3'-indole]
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Overview
Description
5’-Chlorospiro[cyclohexane-1,3’-indole] is a chemical compound that belongs to the class of spiroindole alkaloids. It is characterized by a spirocyclic structure where a cyclohexane ring is fused to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chlorospiro[cyclohexane-1,3’-indole] typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired spiroindole compound .
Industrial Production Methods
While specific industrial production methods for 5’-Chlorospiro[cyclohexane-1,3’-indole] are not well-documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5’-Chlorospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spiroindole compounds, and halogen-substituted spiroindoles. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
5’-Chlorospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spiroindole derivatives, which are of interest in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying biological pathways and mechanisms.
Medicine: Spiroindole derivatives have shown promise in drug discovery, particularly for their antimicrobial, antitumor, and antiviral activities.
Mechanism of Action
The mechanism of action of 5’-Chlorospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: These compounds are known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds modulate muscarinic serotonin receptors.
Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine: These spiroindole alkaloids exhibit various biological activities, including antimicrobial, antitumor, and antiviral properties.
Uniqueness
5’-Chlorospiro[cyclohexane-1,3’-indole] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
923037-14-3 |
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Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
5'-chlorospiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C13H14ClN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
FGOFBFVIPKWTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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